

LINC00941: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RN941

Cat. No.: B610507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long non-coding RNAs (lncRNAs) have emerged as critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the discovery and initial characterization of LINC00941, a lncRNA with significant roles in both normal tissue homeostasis and malignancy. We will detail the seminal findings, experimental methodologies, and key signaling pathways associated with LINC00941, presenting quantitative data in structured tables and visualizing complex biological interactions through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of molecular biology and drug development.

Discovery and Initial Identification

LINC00941 was first identified through transcriptome sequencing analyses comparing non-differentiated and differentiated human keratinocytes.^[1] This study aimed to uncover novel lncRNAs involved in human epidermal homeostasis. LINC00941, encoded on chromosome 12, was found to be highly expressed in undifferentiated progenitor keratinocytes, with its abundance significantly decreasing upon the onset of terminal differentiation.^[1] This initial observation pointed towards a potential role for LINC00941 in maintaining the progenitor state of keratinocytes.^[1]

Characterization in Epidermal Homeostasis

Further investigation revealed that LINC00941 acts as a crucial repressor of keratinocyte differentiation.^{[1][2]} This function is critical for maintaining the balance between progenitor cell proliferation and terminal differentiation necessary for a healthy epidermis.^[1]

Functional Role in Keratinocyte Differentiation

Knockdown of LINC00941 in primary keratinocytes and in 3D organotypic epidermal models led to premature differentiation. This was evidenced by the increased expression of both early and late differentiation markers.^[1]

Mechanism of Action in the Epidermis

The initial proposed mechanism for LINC00941's function in epidermal homeostasis was through the repression of SPRR5, a previously uncharacterized protein that was found to be an essential regulator of keratinocyte differentiation.^{[1][2]} Later studies have further elucidated this mechanism, showing that LINC00941 interacts with the MTA2/NuRD epigenetic repressor complex. This interaction modulates the occupancy of the NuRD complex at the promoter of the EGR3 gene, a key transcription factor that drives the expression of differentiation genes.^[3]^[4] By recruiting the NuRD complex to the EGR3 locus, LINC00941 helps to repress its transcription, thereby preventing premature keratinocyte differentiation.^{[3][4]}

Role of LINC00941 in Cancer

Subsequent to its characterization in normal tissue, LINC00941 has been identified as a significant player in the progression of various cancers, where it is often upregulated and functions as an oncogene.^{[5][6][7]}

Function as a Competing Endogenous RNA (ceRNA)

A primary mechanism through which LINC00941 exerts its oncogenic effects is by acting as a competing endogenous RNA (ceRNA).^{[5][8]} In the cytoplasm, LINC00941 can "sponge" or bind to microRNAs (miRNAs), thereby preventing these miRNAs from binding to and repressing their target messenger RNAs (mRNAs). This leads to the increased expression of the target oncogenes.

A well-characterized example of this is the LINC00941/miR-205-5p/MYC axis in colon cancer. [8] LINC00941 binds to and sequesters miR-205-5p, which would normally target the MYC oncogene for degradation. This sequestration leads to increased MYC protein levels, promoting cancer cell proliferation and invasion.[8]

Involvement in Key Cancer-Related Signaling Pathways

LINC00941 has been shown to modulate several critical signaling pathways implicated in cancer progression:

- **PI3K/AKT/mTOR Pathway:** In some cancers, LINC00941 has been found to activate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
- **Wnt/ β -catenin Pathway:** In oral squamous cell carcinoma, LINC00941 has been shown to activate the Wnt/ β -catenin signaling pathway.[8]
- **TGF- β /SMAD Pathway:** There is evidence suggesting a role for LINC00941 in the TGF- β /SMAD pathway, which is involved in epithelial-mesenchymal transition (EMT) and metastasis.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on LINC00941.

Table 1: LINC00941 Expression in Keratinocyte Differentiation

Condition	Relative LINC00941 Expression (Fold Change)	Reference
Differentiated Keratinocytes vs. Progenitor Keratinocytes	Significantly Decreased	[1]

Table 2: Effects of LINC00941 Knockdown in Keratinocytes

Gene/Protein Marker	mRNA/Protein Level Change	Reference
Keratin 10	Increased	[1]
SPRR4	Increased	[1]
Loricrin	Increased	[1]

Table 3: LINC00941 Expression in Cancer

Cancer Type	LINC00941 Expression in Tumor vs. Normal Tissue	Reference
Colon Cancer	Significantly Increased	[8]
Gastric Cancer	Significantly Increased	[9]
Hepatocellular Carcinoma	Significantly Increased	[1]
Esophageal Squamous Cell Carcinoma	Significantly Increased	[7]

Table 4: Functional Effects of LINC00941 in Cancer Cells

Cancer Type	Effect of LINC00941 Overexpression/Knockdown	Reference
Colon Cancer	Overexpression: Increased proliferation, migration, and invasion	[8]
Gastric Cancer	Knockdown: Inhibited proliferation, migration, and invasion	[9]
Mesothelioma	Knockdown: Decreased survival and aggressiveness	[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of LINC00941.

Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression

Objective: To quantify the relative expression level of LINC00941 in different cell or tissue samples.

Protocol:

- **RNA Extraction:** Total RNA is extracted from cells or tissues using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.
- **RNA Quantification and Quality Control:** The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
- **Reverse Transcription:** cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- **qPCR Reaction:** The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, forward and reverse primers specific for LINC00941, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
- **Data Analysis:** The relative expression of LINC00941 is calculated using the $2^{-\Delta\Delta C_t}$ method.

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of LINC00941 on cell proliferation.

Protocol:

- **Cell Seeding:** Cells (e.g., cancer cell lines with LINC00941 overexpression or knockdown) are seeded into 96-well plates at a specific density.

- **Incubation:** The cells are incubated for different time points (e.g., 0, 24, 48, 72 hours).
- **CCK-8 Reagent Addition:** At each time point, Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for a specified period (e.g., 1-4 hours).
- **Absorbance Measurement:** The absorbance at 450 nm is measured using a microplate reader.
- **Data Analysis:** The absorbance values are plotted against time to generate cell growth curves.

Transwell Invasion Assay

Objective: To evaluate the effect of LINC00941 on the invasive capacity of cancer cells.

Protocol:

- **Chamber Preparation:** Transwell inserts with a Matrigel-coated membrane are rehydrated.
- **Cell Seeding:** Cells, resuspended in serum-free medium, are seeded into the upper chamber of the Transwell insert.
- **Chemoattractant:** The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
- **Incubation:** The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
- **Cell Staining:** Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed and stained with crystal violet.
- **Cell Counting:** The number of invaded cells is counted in several random fields under a microscope.

Dual-Luciferase Reporter Assay for ceRNA Validation

Objective: To confirm the direct binding of a miRNA to LINC00941.

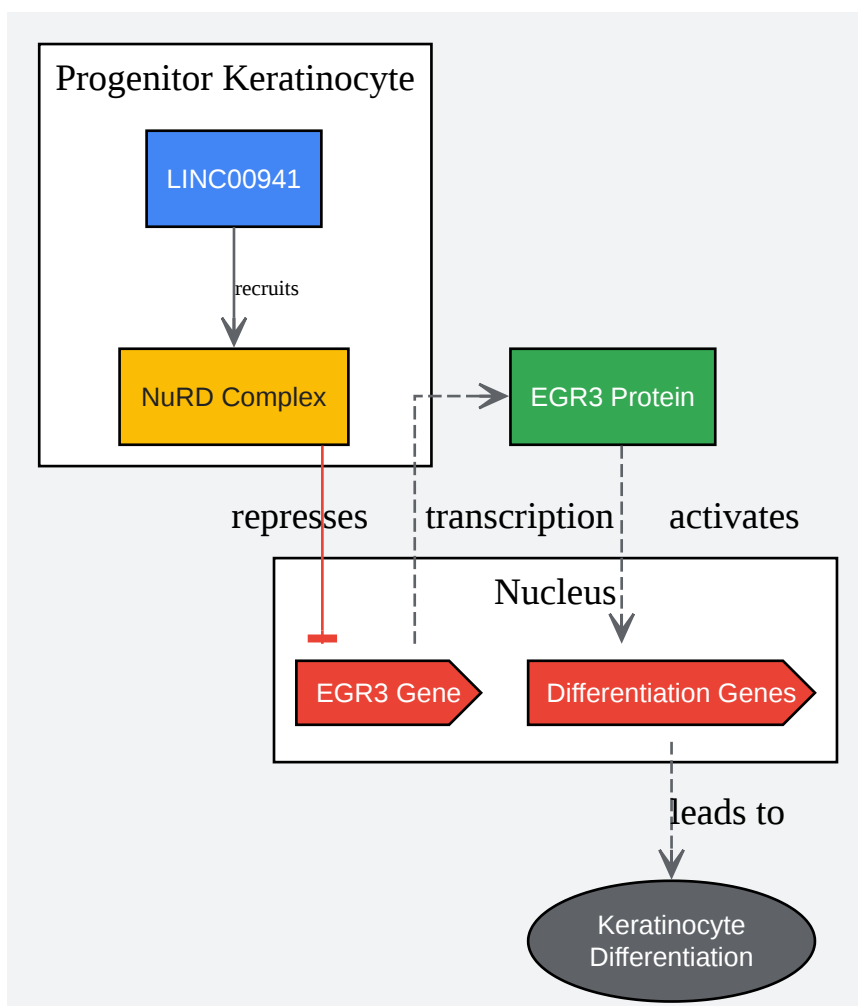
Protocol:

- **Vector Construction:** A fragment of LINC00941 containing the predicted miRNA binding site is cloned into the 3' UTR of a luciferase reporter vector (e.g., pmirGLO). A mutant version of the binding site is also created as a control.
- **Co-transfection:** Cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic or a negative control mimic.
- **Cell Lysis and Luciferase Measurement:** After a defined incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferase are measured using a luminometer.
- **Data Analysis:** The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type LINC00941 construct (but not the mutant) confirms direct binding.

Visualizing LINC00941-Mediated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of LINC00941's function.

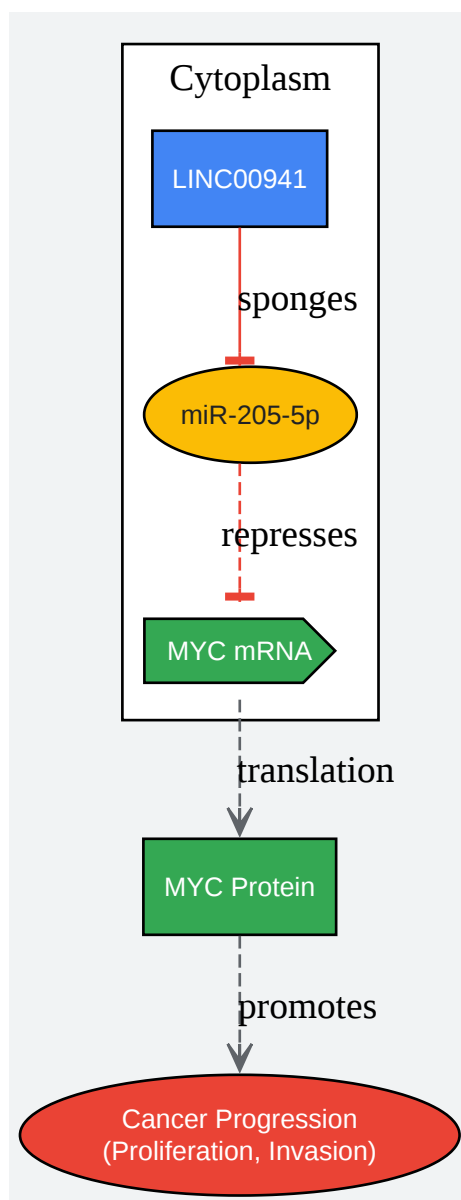
LINC00941 in Epidermal Homeostasis



[Click to download full resolution via product page](#)

Caption: LINC00941 represses keratinocyte differentiation by recruiting the NuRD complex to the EGR3 gene.

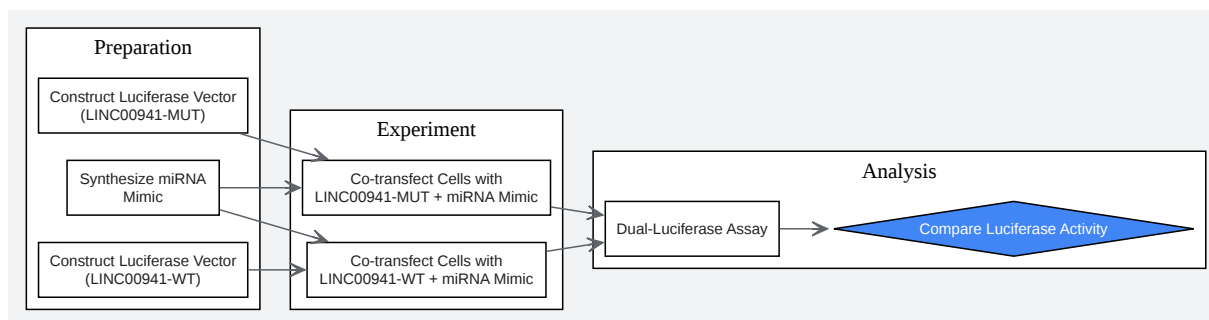
LINC00941 as a ceRNA in Colon Cancer



[Click to download full resolution via product page](#)

Caption: LINC00941 acts as a ceRNA to sponge miR-205-5p, leading to increased MYC expression.

Experimental Workflow for ceRNA Validation



[Click to download full resolution via product page](#)

Caption: Workflow for validating the interaction between LINC00941 and a miRNA using a dual-luciferase assay.

Conclusion and Future Directions

The discovery and initial characterization of LINC00941 have unveiled its dual role in both maintaining normal tissue homeostasis and driving cancer progression. Its function as a repressor of keratinocyte differentiation highlights its importance in epidermal biology, while its oncogenic activities, particularly as a ceRNA, have established it as a potential therapeutic target and biomarker in various cancers.

Future research should continue to unravel the complex regulatory networks in which LINC00941 participates. A deeper understanding of its interactions with proteins and other RNA molecules will be crucial. Furthermore, the development of therapeutic strategies to modulate LINC00941 expression or function holds promise for the treatment of a range of diseases. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. embopress.org [embopress.org]
- 2. The long non-coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The human long non-coding RNA LINC00941 and its modes of action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Linc00941 fuels ribogenesis and protein synthesis by supporting robust cMYC translation in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LINC00941: A Technical Guide to its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610507#linc00941-discovery-and-initial-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com